molecular formula C8H12O3 B12096182 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)-

2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)-

Cat. No.: B12096182
M. Wt: 156.18 g/mol
InChI Key: MXGDZSJYAGQXTM-SNAWJCMRSA-N
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Description

2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is an organic compound with the molecular formula C8H12O3. It is a derivative of hexenoic acid and is characterized by the presence of a methyl ester group and a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- can be achieved through several methods. One common approach involves the esterification of 2-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. Additionally, the double bond in the E-configuration can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is unique due to the presence of both the methyl ester group and the double bond in the E-configuration. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (E)-5-methyl-4-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h4-6H,1-3H3/b5-4+

InChI Key

MXGDZSJYAGQXTM-SNAWJCMRSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/C(=O)OC

Canonical SMILES

CC(C)C(=O)C=CC(=O)OC

Origin of Product

United States

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